molecular formula C18H32N2O4S4 B12086864 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

Cat. No.: B12086864
M. Wt: 468.7 g/mol
InChI Key: BRIQHAAPKWLODA-UHFFFAOYSA-N
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Description

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is a complex organic compound that features two 1,3-dithiane groups and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The synthesis of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate likely involves the protection of carbonyl groups followed by the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithianes undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate involves its interaction with molecular targets through its functional groups. The 1,3-dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The carbamate linkage can undergo hydrolysis or other transformations, leading to the release of active intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is unique due to its dual 1,3-dithiane groups and carbamate linkage, which provide it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H32N2O4S4

Molecular Weight

468.7 g/mol

IUPAC Name

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C18H32N2O4S4/c21-17(23-13-15-25-9-5-10-26-15)19-7-3-1-2-4-8-20-18(22)24-14-16-27-11-6-12-28-16/h15-16H,1-14H2,(H,19,21)(H,20,22)

InChI Key

BRIQHAAPKWLODA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)COC(=O)NCCCCCCNC(=O)OCC2SCCCS2

Origin of Product

United States

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